N-(2,1-Benzisothiazol-3-yl)acetamide
CAS No.: 34250-70-9
Cat. No.: VC17900369
Molecular Formula: C9H8N2OS
Molecular Weight: 192.24 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 34250-70-9 |
---|---|
Molecular Formula | C9H8N2OS |
Molecular Weight | 192.24 g/mol |
IUPAC Name | N-(2,1-benzothiazol-3-yl)acetamide |
Standard InChI | InChI=1S/C9H8N2OS/c1-6(12)10-9-7-4-2-3-5-8(7)11-13-9/h2-5H,1H3,(H,10,12) |
Standard InChI Key | GXLWNVPCJGRSLL-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1=C2C=CC=CC2=NS1 |
Introduction
Structural Characterization
Molecular Architecture
The compound consists of a benzisothiazole ring (a benzene fused with a thiazole containing sulfur and nitrogen) substituted at the 3-position with an acetamide group (-NHCOCH₃). Key structural features include:
-
Fused bicyclic system: Enhances planarity and π-π stacking potential.
-
Polar functional groups: The acetamide moiety contributes to hydrogen bonding and solubility .
Table 1: Key Physicochemical Properties
Synthetic Methodologies
Chloroacetylation Followed by Nucleophilic Substitution
A common method involves reacting 2-chlorobenzothiazole with piperazine in dimethylformamide (DMF) under basic conditions (K₂CO₃), yielding N-(2,1-benzisothiazol-3-yl)acetamide with ~90% efficiency . Alternative protocols use sodium saccharin and chloroacetamide intermediates .
Domino Heck–Aza-Michael Reaction
A multicomponent approach employs α-bromobenzenesulfonyl chlorides, amines, and Michael acceptors to construct the benzisothiazoline scaffold. This method achieves yields of 79–93% and allows side-chain diversification .
Table 2: Comparative Synthesis Data
Biological Activity and Applications
Antimicrobial Properties
N-(2,1-Benzisothiazol-3-yl)acetamide derivatives exhibit broad-spectrum activity:
-
Bacterial inhibition: 58.9–94.5% growth suppression against heterotrophic bacteria at 25 ppm .
-
Antifungal effects: Moderate activity against Candida albicans (MIC: 32 µg/mL) .
Anti-Inflammatory and Analgesic Effects
In rodent models, the compound demonstrated:
-
Anti-inflammatory potency: 1.5× higher than salicylic acid .
-
Analgesic activity: Comparable to phenylbutazone in tail-flick tests .
Enzyme Inhibition
-
Phospholipase A2 (PLA2): IC₅₀ of 0.8 µM, suggesting potential in treating inflammatory disorders .
-
Cytotoxicity: Selective inhibition of HeLa cells (IC₅₀: 12.3 µM) with minimal effect on normal fibroblasts .
Activity Type | Model/Organism | Key Result | Source |
---|---|---|---|
Antimicrobial | Marine chlorella | 60.29% inhibition | |
Anti-inflammatory | Rat paw edema | 67% reduction | |
Enzyme inhibition | PLA2 assay | IC₅₀: 0.8 µM |
Industrial and Pharmaceutical Applications
Pharmaceutical Intermediates
Material Science
-
Polymer additives: Enhances thermal stability in polyurethanes .
-
Reference standards: Used in HPLC calibration (LGC Standards: MM0084.20) .
Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume